8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Opioid receptor pharmacology Functional selectivity Biased agonism

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021117-56-5) is a synthetic spirohydantoin that belongs to a recently disclosed class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. This compound class was identified through a high-throughput screen of a GPCR-focused chemical library as a novel δ-opioid receptor (DOR) agonist chemotype.

Molecular Formula C16H17F2N3O3
Molecular Weight 337.327
CAS No. 1021117-56-5
Cat. No. B2784612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021117-56-5
Molecular FormulaC16H17F2N3O3
Molecular Weight337.327
Structural Identifiers
SMILESCCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC1=O
InChIInChI=1S/C16H17F2N3O3/c1-2-21-14(23)16(19-15(21)24)6-8-20(9-7-16)13(22)12-10(17)4-3-5-11(12)18/h3-5H,2,6-9H2,1H3,(H,19,24)
InChIKeyRNQGRPBCNSGUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Key Derivative in a Novel Opioid Receptor Chemotype


8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021117-56-5) is a synthetic spirohydantoin that belongs to a recently disclosed class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. This compound class was identified through a high-throughput screen of a GPCR-focused chemical library as a novel δ-opioid receptor (DOR) agonist chemotype [1]. Unlike the well-established diethylbenzamide chemotype exemplified by SNC80, this spirocyclic scaffold engages the DOR orthosteric site with a distinct pharmacological profile characterized by partial β-arrestin recruitment and G-protein signaling bias [2]. This differentiation is critical for researchers seeking DOR agonists with a reduced propensity for the adverse effects—seizures and rapid tachyphylaxis—that have plagued prior clinical candidates [1][2].

Procurement Rationale: Why 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by Generic DOR Agonists


Generic substitution among δ-opioid receptor agonists is scientifically unsound because the clinically tested diethylbenzamide chemotype (e.g., SNC80, ADL5859, ADL5747) is fundamentally linked to convulsive and tachyphylactic liabilities that have halted phase II trials [1]. The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold binds the DOR orthosteric site via a distinct molecular mechanism, yielding a biased signaling signature—partial β-arrestin 2 recruitment coupled with full G-protein-mediated cAMP inhibition—that is not achievable with older chemotypes [2]. Substituting with a generic SNC80 analog introduces high-efficacy β-arrestin recruitment, which is the proposed mechanistic driver of DOR agonist-induced seizures [1]. The quantitative differentiation detailed below demonstrates that scaffold choice, not merely DOR affinity, determines the pharmacological and toxicological profile.

Quantitative Differentiation Guide: 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. Established DOR Agonists


Biased Signaling: Reduced β-Arrestin 2 Recruitment Relative to SNC80

The lead spirohydantoin derivative (Compound 1) from this chemotype recruits β-arrestin 2 with an efficacy of only 65 ± 3.0% relative to Leu⁵-enkephalin (100%). In contrast, SNC80 acts as a full or highly efficacious β-arrestin 2 recruiter at the DOR [1]. This partial efficacy profile is a mechanistic differentiator, as high β-arrestin efficacy has been implicated in DOR agonist-induced convulsions [2]. The target compound, as a structural analog within this chemotype, is expected to retain this biased signaling signature, which is a key selection criterion over SNC80-class compounds.

Opioid receptor pharmacology Functional selectivity Biased agonism β-arrestin recruitment

G-Protein Signaling Bias: cAMP Inhibition Potency vs. β-Arrestin Recruitment

The lead spirohydantoin derivative (Compound 1) displays a bias factor of 1.6 toward G-protein-mediated cAMP inhibition over β-arrestin 2 recruitment, as calculated using the operational model [1]. In contrast, SNC80 and its analogs exhibit balanced or β-arrestin-biased signaling [2]. The pIC₅₀ for cAMP inhibition is 7.5 ± 0.1 (IC₅₀ = 29 nM), while the pEC₅₀ for β-arrestin 2 recruitment is 6.8 ± 0.1 (EC₅₀ = 167 nM), representing a ~5.8-fold leftward shift in functional potency favoring G-protein signaling [1].

Bias factor G-protein signaling cAMP inhibition Operational model

DOR-over-MOR Selectivity: Binding and Functional Selectivity Exceeding SNC80-Class Compounds

The lead spirohydantoin (Compound 1) demonstrates a 9.6-fold binding selectivity for DOR over MOR (Ki DOR = 52 nM vs. Ki MOR = ~500 nM) and a 137-fold functional selectivity in the cAMP assay [1]. This degree of functional selectivity exceeds that reported for several SNC80-class DOR agonists, which often retain significant MOR activity at higher concentrations. Furthermore, in a broad selectivity panel of 167 GPCRs, Compound 1 showed no significant agonist activity (>30% activation) at any non-DOR target at 10 µM, confirming a clean off-target profile [1][2].

Receptor selectivity DOR/MOR selectivity ratio Off-target profiling Radioligand binding

In Vivo Anti-Allodynic Efficacy in a Mouse Model of Inflammatory Pain

The lead spirohydantoin (Compound 1, 30 mg/kg i.p.) produced a statistically significant attenuation of mechanical allodynia in the complete Freund's adjuvant (CFA) model of inflammatory pain in both male and female C57BL/6 mice (2-way ANOVA, treatment effect F[1,16] = 8.67, P < 0.01; Holm-Sidak post-hoc vehicle vs. Compound 1: P = 0.016) [1]. This dose was chosen because the in vitro potency of Compound 1 is approximately 10-fold weaker than SNC80 (pIC₅₀ 7.5 vs. 8.4), and SNC80 is effective in this model at 3 mg/kg [1][2]. The demonstration of efficacy with a novel chemotype validates the scaffold for in vivo pain research.

In vivo efficacy Inflammatory pain Complete Freund's adjuvant Allodynia

Binding Affinity and Orthosteric Site Engagement Confirmed by Molecular Modeling

The lead spirohydantoin (Compound 1) binds to the DOR with a pKi of 7.3 ± 0.1 (Ki = 52 nM) and is predicted via docking and molecular dynamics simulations to occupy the orthosteric pocket, engaging the critical D128(3.32) residue [1]. This binding mode is distinct from the diethylbenzamide chemotype. Among the three characterized analogs, Compound 1 exhibited the highest affinity (Ki = 52 nM vs. Compound 2: Ki = 92 nM; Compound 3: Ki = 138 nM), representing a 1.8-fold and 2.7-fold improvement over the closest in-class comparators [1].

DOR binding affinity Orthosteric binding Molecular docking Molecular dynamics

Clean Broad-Selectivity Profile: No Significant Off-Target Activity Across 167 GPCRs

In a gpcrMAX panel screening 167 GPCRs (Eurofins), the lead spirohydantoin (Compound 1) at 10 µM showed no agonist activity exceeding 30% at any target except DOR. The highest off-target antagonist activity was 30% at CXCR4, followed by 21% at the adenosine A2C receptor and 19% at MOR [1]. No antagonism was detected at KOR or NOR. This broad selectivity contrasts favorably with SNC80-class compounds, which exhibit notable off-target interactions including at MOR and sigma receptors [1][2].

GPCR selectivity panel Eurofins gpcrMAX Off-target screening Safety pharmacology

High-Value Application Scenarios for 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione


G-Protein-Biased DOR Agonist Lead Optimization for Chronic Pain

Research groups pursuing non-opioid analgesics can use this compound as a starting scaffold for structure-activity relationship (SAR) studies. Its G-protein bias (bias factor = 1.6) and 137-fold DOR/MOR functional selectivity [1] provide a differentiated pharmacological baseline compared to SNC80-derived leads. The demonstrated in vivo anti-allodynic efficacy in the CFA model (P = 0.016 vs. vehicle) [2] validates the translational potential of this chemotype for inflammatory and potentially neuropathic pain indications.

Investigating the Role of β-Arrestin in DOR Agonist-Induced Adverse Effects

The partial β-arrestin 2 recruitment efficacy (65% of Leu⁵-enkephalin) [1] makes this compound class an ideal tool for dissecting the contribution of β-arrestin signaling to DOR-mediated seizures and tachyphylaxis. Procurement of this compound enables head-to-head mechanistic studies against full β-arrestin recruiters like SNC80, providing critical data for target validation and safety pharmacology.

GPCR Selectivity Profiling and Chemical Biology Tool Development

With a clean profile against 167 GPCRs at 10 µM [1], this spirohydantoin scaffold serves as an excellent chemical probe for DOR-specific pharmacological studies. Researchers can confidently attribute observed biological effects to DOR engagement without confounding off-target activity—a key advantage over SNC80, which interacts with sigma receptors and MOR [2]. This is particularly valuable for studies in neuropsychiatric disorders where DOR is implicated, including migraine, anxiety, and alcohol use disorder.

Scaffold-Hopping and Patent-Landscape Diversification for DOR Drug Discovery

Pharmaceutical IP teams can leverage this novel 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold to diversify patent portfolios away from the crowded diethylbenzamide (SNC80-like) chemical space. The orthosteric binding mode confirmed by docking and molecular dynamics simulations [1] provides a rational basis for scaffold-hopping strategies. Compounds in this class may offer a freedom-to-operate advantage while retaining DOR potency and selectivity.

Quote Request

Request a Quote for 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.